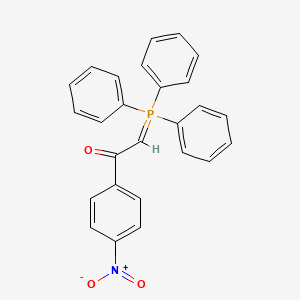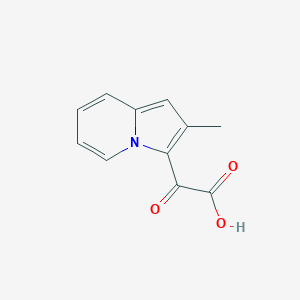
2-Oxopyrrolidine-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxopyrrolidine-1-carbohydrazide is a chemical compound with the molecular formula C5H9N3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopyrrolidine-1-carbohydrazide typically involves the reaction of pyrrolidine derivatives with hydrazine or its derivatives. One common method includes the reaction of 2-oxopyrrolidine-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxopyrrolidine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the pyrrolidine ring .
Aplicaciones Científicas De Investigación
2-Oxopyrrolidine-1-carbohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Oxopyrrolidine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidine-2,5-dione: A compound with two oxo groups, offering different reactivity and applications.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.
Uniqueness: 2-Oxopyrrolidine-1-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and other bioactive molecules .
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-oxopyrrolidine-1-carbohydrazide |
InChI |
InChI=1S/C5H9N3O2/c6-7-5(10)8-3-1-2-4(8)9/h1-3,6H2,(H,7,10) |
Clave InChI |
XXEHTIFQRJRRPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)



![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)




